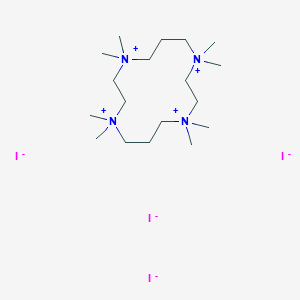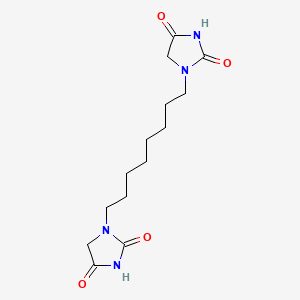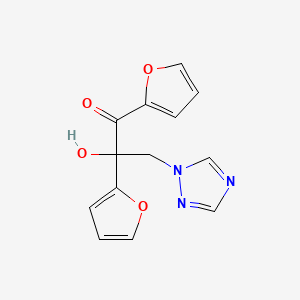
1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a unique combination of functional groups, including furan rings, a hydroxy group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. One common approach is the condensation of 2-furyl ketone with a triazole derivative under controlled conditions. The reaction may require the use of catalysts such as acids or bases to facilitate the formation of the desired product. The reaction temperature and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure consistent quality. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential antifungal or antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The furan rings may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The hydroxy group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(2-furanyl)-: A simpler analog with only one furan ring.
Ethanone, 1,2-di-2-furanyl-2-hydroxy-: Similar structure but lacks the triazole ring.
Uniqueness: 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of both furan and triazole rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
107658-95-7 |
|---|---|
Formule moléculaire |
C13H11N3O4 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
1,2-bis(furan-2-yl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C13H11N3O4/c17-12(10-3-1-5-19-10)13(18,11-4-2-6-20-11)7-16-9-14-8-15-16/h1-6,8-9,18H,7H2 |
Clé InChI |
IVDJVDKIECVRIF-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)



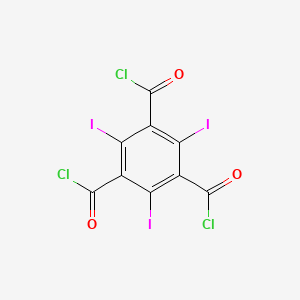
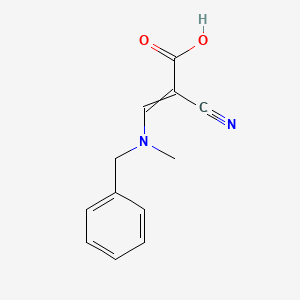

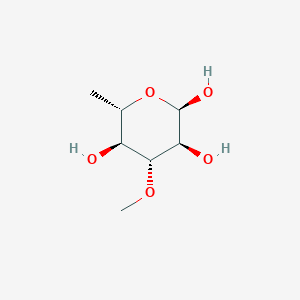



![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)
